3-Bromo-4-ethylaniline
Overview
Description
3-Bromo-4-ethylaniline: is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an ethyl group at the fourth position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Scientific Research Applications
3-Bromo-4-ethylaniline has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylaniline can be achieved through several methods. One common approach involves the bromination of 4-ethylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitro compounds or amines with altered oxidation states.
Coupling Reactions: Azo compounds are the major products formed.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethylaniline involves its interaction with specific molecular targets. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The bromine and ethyl substituents on the benzene ring influence its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-4-methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
4-Bromoaniline: Lacks the ethyl substituent, making it less bulky and potentially less selective in certain reactions.
3-Bromoaniline: Similar but without the additional substituent at the fourth position.
Uniqueness: 3-Bromo-4-ethylaniline is unique due to the presence of both bromine and ethyl substituents, which confer distinct chemical properties and reactivity. The ethyl group increases the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-bromo-4-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHAQVXZIPRVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625061 | |
Record name | 3-Bromo-4-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52121-36-5 | |
Record name | 3-Bromo-4-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.